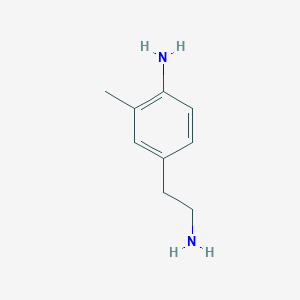
4-(2-Aminoethyl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-2-methylaniline, also known as 4-MTA, is a synthetic drug that belongs to the amphetamine family. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its euphoric and stimulating effects. However, due to its potential for adverse health effects, it has been classified as a Schedule I drug by the United States Drug Enforcement Administration (DEA).
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-2-methylaniline involves the stimulation of the central nervous system through the release of dopamine, norepinephrine, and serotonin. This results in feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Aminoethyl)-2-methylaniline are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature, while decreasing appetite and inducing insomnia. Long-term use can lead to neurotoxicity and damage to the serotonin-producing cells in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Aminoethyl)-2-methylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high affinity for the serotonin transporter, making it useful in studies of depression and anxiety. However, its potential for adverse health effects and its classification as a Schedule I drug limit its use in human studies.
Orientations Futures
Future research on 4-(2-Aminoethyl)-2-methylaniline could focus on its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Studies could also explore the neurotoxic effects of long-term use and the development of safer, non-neurotoxic analogs. Additionally, research could investigate the potential for 4-(2-Aminoethyl)-2-methylaniline to be used as a tool in neuroscience research, particularly in studies of the serotonin system.
Méthodes De Synthèse
The synthesis of 4-(2-Aminoethyl)-2-methylaniline involves the reaction of 4-methylphenylacetonitrile with ethylenediamine in the presence of a reducing agent. The resulting product is then purified through a series of chemical processes, including acid-base extraction and recrystallization.
Applications De Recherche Scientifique
Despite its classification as a Schedule I drug, 4-(2-Aminoethyl)-2-methylaniline has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that it has a high affinity for the serotonin transporter, which could make it useful in the treatment of depression and anxiety disorders.
Propriétés
Numéro CAS |
180149-39-7 |
|---|---|
Nom du produit |
4-(2-Aminoethyl)-2-methylaniline |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-2-methylaniline |
InChI |
InChI=1S/C9H14N2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5,10-11H2,1H3 |
Clé InChI |
NHJXRJKKURRLNP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CCN)N |
SMILES canonique |
CC1=C(C=CC(=C1)CCN)N |
Synonymes |
Benzeneethanamine, 4-amino-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)
![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)

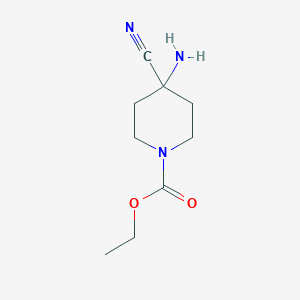
![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
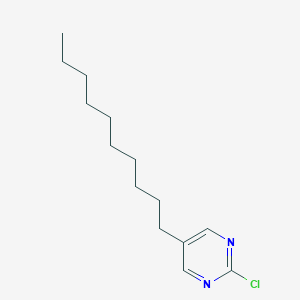
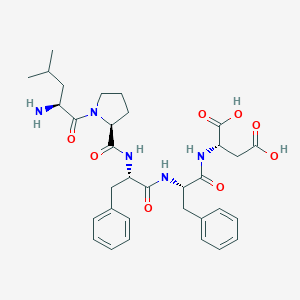

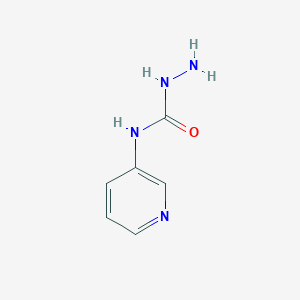


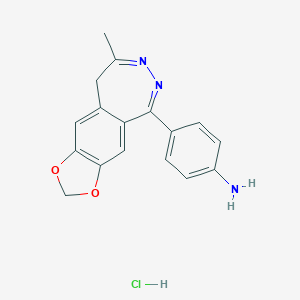
![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)
